molecular formula C15H18N4O2S B2429575 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034368-97-1

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2429575
M. Wt: 318.4
InChI Key: GXUBJQBTGHDBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. THPP is a urea derivative that has shown promising results in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

Hydrogel Formation and Tuning Physical Properties

Hydrogel formation through the self-assembly of low molecular weight gelators is a critical area of research with applications in drug delivery, tissue engineering, and materials science. The study by Lloyd and Steed (2011) highlights how anion identity can influence the rheology and morphology of hydrogels formed by urea derivatives, offering a pathway to tune these materials' physical properties for various applications (Lloyd & Steed, 2011).

Synthesis of Heterocyclic Compounds

The development of new synthetic methodologies for heterocyclic compounds is fundamental to pharmaceutical research. Ghorbani‐Vaghei et al. (2015) demonstrated a one-pot synthesis approach for furano and pyrano pyrimidinones using urea derivatives, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Ghorbani‐Vaghei et al., 2015).

Anticancer Agents

Research into novel anticancer agents remains a priority in medicinal chemistry. The synthesis and analysis of pyrazole compounds, as reported by Thomas et al. (2019), illustrate the potential of urea derivatives in developing new therapeutic options. These compounds' electronic structure and physico-chemical properties were studied alongside their docking analysis to evaluate their potential as anticancer agents (Thomas et al., 2019).

Eco-Friendly Catalysis

The search for environmentally benign catalytic processes is crucial for sustainable chemistry. Brahmachari and Banerjee (2014) introduced an eco-friendly multicomponent reaction using urea as an organo-catalyst for synthesizing densely functionalized heterocyclic scaffolds at room temperature, underscoring the role of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).

Crystal Structure Analysis

The crystal structure analysis of compounds is essential for understanding their chemical behavior and potential applications. Sharma et al. (2015) detailed the synthesis and crystal structure of a pyrano[3,2-c]pyran derivative catalyzed by urea, providing insights into the molecular geometry and interactions critical for designing new compounds with desired properties (Sharma et al., 2015).

properties

IUPAC Name

1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBJQBTGHDBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

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